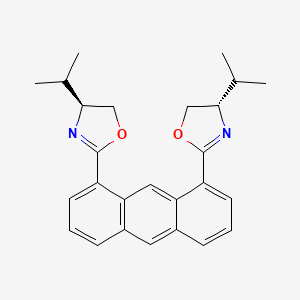

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene

Beschreibung

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene is a chiral bis(oxazoline) ligand featuring an anthracene backbone substituted at the 1,8-positions with (S)-configured 4-isopropyl-4,5-dihydrooxazol-2-yl groups. This compound is part of a broader class of oxazoline-based ligands widely employed in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Rh, Pd) and induce enantioselectivity in reactions such as cyclopropanations, hydrogenations, and C–H activations . The anthracene core provides rigidity and π-conjugation, which can enhance stereochemical control compared to more flexible backbones.

Eigenschaften

Molekularformel |

C26H28N2O2 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

(4S)-4-propan-2-yl-2-[8-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C26H28N2O2/c1-15(2)23-13-29-25(27-23)19-9-5-7-17-11-18-8-6-10-20(22(18)12-21(17)19)26-28-24(14-30-26)16(3)4/h5-12,15-16,23-24H,13-14H2,1-4H3/t23-,24-/m1/s1 |

InChI-Schlüssel |

SHRHAULOQSTWBY-DNQXCXABSA-N |

Isomerische SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)C |

Kanonische SMILES |

CC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves several steps. One common method includes the reaction of anthracene with oxazoline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with specific molecular targets. The compound’s anthracene core allows for π-π stacking interactions, while the oxazoline groups can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to various substrates, influencing their chemical and physical properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The most closely related analogs of this compound are bis(oxazoline) ligands with differing substituents or backbones. Key examples include:

- 1,8-Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)anthracene : Replaces the isopropyl group with a bulkier tert-butyl substituent.

- 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene : A benzene-based bis(oxazoline) ligand with reduced rigidity.

- Rhodium complexes with oxazoline-imidazolylidene ligands: Hybrid ligands combining oxazoline and N-heterocyclic carbene (NHC) moieties (e.g., Bromo-(η⁴-norbornadiene)-(oxazoline-imidazolylidene)rhodium(I)) .

Steric and Electronic Effects

Isopropyl vs. tert-Butyl Substituents :

The tert-butyl group introduces greater steric hindrance, which can reduce substrate accessibility in catalytic pockets but enhance enantioselectivity by rigidifying the metal-ligand complex. For example, in rhodium complexes like 12 and 13a , the tert-butyl variant (13a ) exhibited a higher synthesis yield (89% vs. 67% for 12 ), likely due to improved crystallinity or stability .- Backbone Rigidity: Anthracene-based ligands offer superior conformational rigidity compared to benzene or norbornadiene backbones. This rigidity can enhance enantioselectivity by stabilizing specific transition states in catalytic cycles.

Catalytic Performance

- Mes-ImOx-iPr-Rh (12) and Mes-ImOx-tBu-Rh (13a) demonstrate how substituent bulk influences metal coordination. The tert-butyl variant may favor substrates requiring steric shielding, whereas the isopropyl variant could be more versatile for smaller substrates .

- In asymmetric catalysis, anthracene-based ligands are hypothesized to outperform benzene analogs due to their extended π-system, which can engage in secondary interactions (e.g., CH–π) with substrates.

Biologische Aktivität

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene is a synthetic compound derived from anthracene, featuring unique oxazoline substituents that contribute to its biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C26H28N2O2

- Molecular Weight : 400.5 g/mol

- IUPAC Name : (4S)-4-propan-2-yl-2-[8-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole

Structural Features

The compound consists of an anthracene core that is substituted at the 1 and 8 positions with (S)-4-isopropyl-4,5-dihydrooxazol-2-yl groups. This configuration allows for significant π-π stacking interactions and hydrogen bonding capabilities, which are crucial for its biological interactions.

The biological activity of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene can be attributed to several mechanisms:

- Molecular Recognition : The oxazoline groups facilitate binding to biological macromolecules through hydrogen bonds and hydrophobic interactions.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction.

Antioxidant Activity

A study evaluated the antioxidant properties of various anthracene derivatives, including 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a protective effect against oxidative damage .

Anticancer Activity

Research conducted on human cancer cell lines demonstrated that 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were determined to be in the low micromolar range .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,8-Bis(dimesitylboryl)anthracene | Structure | Exhibits strong photophysical properties but limited biological activity. |

| 9,10-Diphenylanthracene | Structure | Known for its blue light-emitting properties; limited anticancer activity. |

| Anthraquinone Derivatives | Structure | Demonstrated significant cytotoxicity against various cancer cell lines. |

Applications in Medicinal Chemistry

The unique properties of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene make it a candidate for further development in several areas:

- Drug Development : Its potential as an anticancer agent warrants further investigation into structure–activity relationships (SAR).

- Organic Electronics : Due to its photophysical properties, it may also find applications in organic light-emitting diodes (OLEDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.